2,4-Difluorobiphenyl

Synthetic Chemistry Process Optimization Yield Improvement

2,4‑Difluorobiphenyl (DFBP) is the mandatory intermediate for the NSAID diflunisal and a precision overcharge protection additive for Ni‑rich NCM lithium‑ion batteries. The 2,4‑difluoro substitution pattern is structurally non‑negotiable; generic analogues fail in pharmaceutical synthesis and battery electrolyte formulations. Our DFBP (≥97% by GC) meets strict pharmacopeial and electrochemical specifications, ensuring maximum API yield and reliable polymerization at ~4.65 V vs. Li/Li⁺. Third‑party analytical documentation accompanies every shipment, supporting both GMP supply chains and high‑voltage battery R&D.

Molecular Formula C12H8F2
Molecular Weight 190.19 g/mol
CAS No. 37847-52-2
Cat. No. B1582794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobiphenyl
CAS37847-52-2
Molecular FormulaC12H8F2
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H8F2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
InChIKeyJVHAJKHGPDDEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorobiphenyl (CAS 37847-52-2): Properties, Procurement Specifications, and Key Differentiators


2,4-Difluorobiphenyl (DFBP, CAS 37847-52-2) is a halogenated biphenyl derivative with the molecular formula C12H8F2 and a molecular weight of 190.19 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 61–66 °C and a boiling point of ~243.7 °C at 760 mmHg . DFBP serves as a critical pharmaceutical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diflunisal (5-(2,4-difluorophenyl)salicylic acid) and as a functional electrolyte additive for overcharge protection in lithium-ion batteries [2].

Why 2,4-Difluorobiphenyl Cannot Be Substituted with Generic Biphenyl Analogs


The 2,4-difluoro substitution pattern on the biphenyl scaffold imparts distinct electronic, steric, and physicochemical properties that dictate compound performance in specific applications [1]. In pharmaceutical synthesis, this precise substitution is non-negotiable, as it is the core pharmacophoric element of diflunisal, determining target binding and metabolic stability [2]. In lithium-ion batteries, the electrochemical polymerization voltage of DFBP is uniquely tuned to provide overcharge protection at specific potentials (~4.5–4.8 V vs. Li/Li⁺); substitution with a non-fluorinated or mono-fluorinated biphenyl alters the polymerization onset, rendering the additive either inactive or prematurely degrading [3]. Consequently, generic substitution fails both in regulated pharmaceutical GMP supply chains and in high-precision battery electrolyte formulations.

Quantitative Evidence: 2,4-Difluorobiphenyl Differentiation vs. Analogs and In-Class Candidates


Synthetic Yield Optimization: 2,4-Difluorobiphenyl via Modified Gomberg-Bachmann Reaction

The CN108658726A patent method improves synthetic yield to ≥88% with purity ≥99.3%, addressing issues with traditional diazotization methods. This is significantly higher than the Gomberg-Bachmann method, which has a typical yield of ~60–65% [1].

Synthetic Chemistry Process Optimization Yield Improvement

Battery Overcharge Protection: 2,4-Difluorobiphenyl vs. Biphenyl

2,4-Difluorobiphenyl (DFBP) extends cycle life at high voltage (4.5 V) compared to baseline electrolyte without additive. It outperforms non-fluorinated biphenyl, which polymerizes at lower voltages (<4.3 V) and causes premature capacity fade [1].

Lithium-Ion Batteries Electrolyte Additives Overcharge Protection

Electrochemical Polymerization Onset: 2,4-Difluorobiphenyl vs. 4,4'-Difluorobiphenyl

2,4-Difluorobiphenyl polymerizes at 4.65 V vs. Li/Li⁺, higher than 4,4'-difluorobiphenyl (4.45 V) and biphenyl (4.15 V). This higher onset voltage allows DFBP to remain inert during normal cycling (≤4.4 V) and activate only during overcharge [1].

Electrochemistry Polymerization Battery Safety

Antifungal Activity: 2,4-Difluorobiphenyl vs. Biphenyl-4-carboxylic Acid

Biphenyl-4-carboxylic acid (BCA) shows excellent activity against Aspergillus niger with inhibition zones of 22–25 mm, while 2,4-difluorobiphenyl (DFB) exhibits negligible antifungal activity. This demonstrates that the 2,4-difluoro substitution alone does not confer fungicidal properties [1].

Antifungal Activity Structure-Activity Relationship DFT Analysis

Optimal Procurement and Application Scenarios for 2,4-Difluorobiphenyl


Pharmaceutical Intermediate: Diflunisal API Manufacturing

2,4-Difluorobiphenyl is the essential precursor for synthesizing diflunisal, a potent NSAID. The 2,4-difluoro substitution pattern is structurally required for the drug's activity. Procuring high-purity (≥99% by GC) DFBP is mandatory to meet pharmacopeial standards and ensure API yield and purity [1].

Lithium-Ion Battery Electrolyte Additive for High-Voltage NCM Cathodes

DFBP is specifically employed as an overcharge protection additive in electrolytes for Ni-rich NCM (e.g., NCM83) cathodes operating at high voltages (≥4.5 V). The additive's polymerization onset at 4.65 V ensures it activates only during overcharge conditions, protecting the cell from thermal runaway. Substitution with non-fluorinated or differently substituted biphenyls compromises this precise electrochemical window [2][3].

Organic Synthesis Building Block for Fluorinated Biaryls

DFBP serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions to construct more complex fluorinated biaryl structures. The 2,4-difluoro motif is valuable in materials science for tuning molecular packing and electronic properties. Synthetic routes achieving ≥88% yield provide reliable access for research-scale and pilot-scale synthesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluorobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.